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Compound of Interest

Ethyl 6-oxopiperidine-3-
Compound Name:
carboxylate

cat. No.: B1339317

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
plausible synthetic route for ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9), a
heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the
limited availability of published experimental spectra for this specific molecule, this document
presents a combination of predicted data and expected values derived from the analysis of its
constituent functional groups.

Molecular Structure and Properties

Ethyl 6-oxopiperidine-3-carboxylate possesses a six-membered lactam ring functionalized
with an ethyl carboxylate group at the 3-position. Its structure combines key pharmacophoric
elements, making it a valuable scaffold for further chemical elaboration.

e Molecular Formula: CsH13NO3
e Molecular Weight: 171.19 g/mol

o |[UPAC Name: ethyl 6-oxo-3-piperidinecarboxylate

Spectroscopic Data Analysis
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The following sections summarize the expected and predicted spectroscopic data for ethyl 6-
oxopiperidine-3-carboxylate. These values are based on established principles of NMR and
IR spectroscopy and predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCls or DMSO-de.
The chemical shifts (0) are expressed in parts per million (ppm).

Table 1: Expected *H NMR Spectroscopic Data

Expected .
. . . Coupling .
Protons Multiplicity Chemical Shift Assignment
Constants (Hz)
(Ppm)
Lactam Amide
NH Broad Singlet 6.0-8.0 -
Proton
Ethyl Ester
O-CH2-CHs Quartet ~41-4.2 J=71
Methylene
_ Methine proton a
H3 Multiplet ~33-35 -
to Ester
) ) Methylene a to
H2 (axial) Multiplet ~3.2-34 - .
Amide N
) ] Methylene a to
H2 (equatorial) Multiplet ~3.0-3.2 - ]
Amide N
_ Ring Methylene
H4, H5 Multiplet ~18-24 -
Protons
) Ethyl Ester
O-CH2-CHs Triplet ~12-13 J=7.1
Methyl

Table 2: Expected 13C NMR Spectroscopic Data
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Expected Chemical Shift

Carbon Assignment
(ppm)
C=0 (Ester) ~172 Ester Carbonyl
C=0 (Lactam) ~170 Amide Carbonyl
O-CH2-CHs ~61 Ethyl Ester Methylene
C3 ~50 Methine Carbon a to Ester
Methylene Carbon a to Amide
c2 ~ 45
N
C4,C5 ~20-30 Ring Methylene Carbons
O-CH2-CHs ~14 Ethyl Ester Methyl

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the lactam and ethyl
ester functional groups.

Table 3: Expected IR Absorption Bands

Expected

Functional Group Vibration Mode Wavenumber Intensity
(cm™)

N-H (Lactam) Stretching 3200 - 3400 Medium, Broad

C-H (Aliphatic) Stretching 2850 - 3000 Medium

C=0 (Ester) Stretching ~ 1735 Strong

C=0 (Lactam) Stretching ~ 1670 Strong

C-O (Ester) Stretching 1150 - 1250 Strong

Mass Spectrometry (MS)
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Mass spectrometry data is predicted for electrospray ionization (ESI) in positive ion mode. The
table lists the expected mass-to-charge ratios (m/z) for common adducts.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Adduct Formula Calculated m/z
[M+H]* [CsH1aNO3]* 172.0968
M+Na]* [CsH13NNaOs]+ 194.0787

[

[M+K]* [CsH13KNOs]*+ 210.0527

Experimental Protocols

This section outlines a plausible synthetic route and standard analytical procedures for the
characterization of ethyl 6-oxopiperidine-3-carboxylate.

Synthesis via Dieckmann Condensation

The target compound can be synthesized via an intramolecular Dieckmann condensation of an
appropriate acyclic amino-diester precursor.

3.1.1 Synthesis of Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate

» To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (2.2
equiv.) and ethyl acrylate (1.1 equiv.).

« Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

» Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and
concentrate the filtrate under reduced pressure.

 Purify the resulting crude oil by column chromatography on silica gel to yield the pure amino-
diester precursor.

3.1.2 Dieckmann Condensation to Ethyl 6-oxopiperidine-3-carboxylate
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Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene or tetrahydrofuran
(THF) under an inert atmosphere (e.g., nitrogen or argon).

Heat the solution to reflux.

Add a solution of the amino-diester precursor (1 equiv.) in the same anhydrous solvent
dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.

Continue refluxing for an additional 2-4 hours after the addition is complete.

Cool the reaction mixture to room temperature and then quench by pouring it into a mixture
of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa4),
and concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 6-
oxopiperidine-3-carboxylate.

Spectroscopic Characterization

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer. Samples are dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide
(DMSO-de) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR)
spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an ESI-TOF
(Electrospray lonization-Time of Flight) mass spectrometer in positive ion mode.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process,

as well as the expected structural correlations from NMR data.
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Characterization
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Synthesis and Characterization Workflow

Click to download full resolution via product page
Caption: Workflow for the synthesis and characterization.

Caption: Expected key proton correlations for the molecule.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 6-
oxopiperidine-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1339317#spectroscopic-data-nmr-ir-ms-
of-ethyl-6-oxopiperidine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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